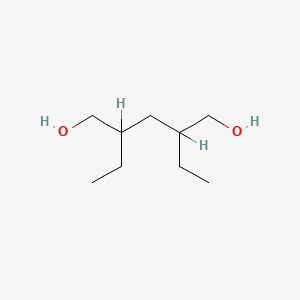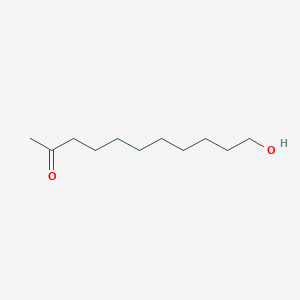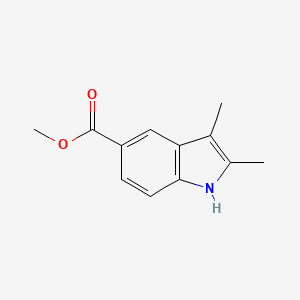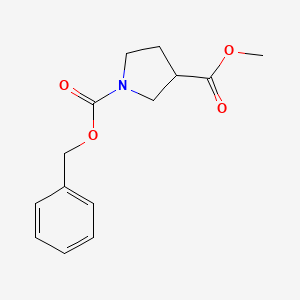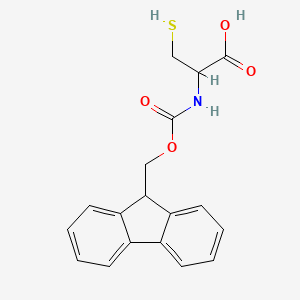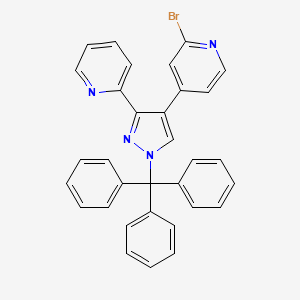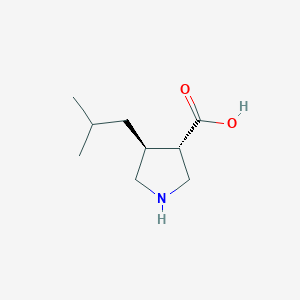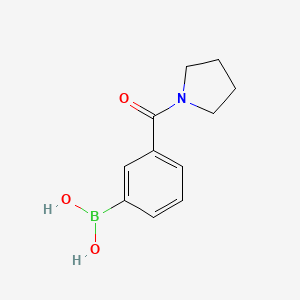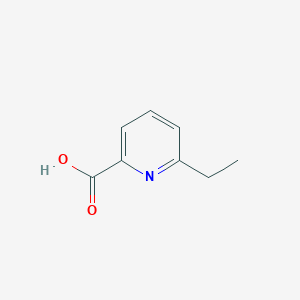
4-(Dimethylamino)-4-phenylcyclohexan-1-one
Übersicht
Beschreibung
The compound “4-(Dimethylamino)-4-phenylcyclohexan-1-one” is a cyclohexanone derivative with a dimethylamino group and a phenyl group attached at the 4-position. Cyclohexanone derivatives are a class of compounds that have been studied for various applications, including in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
Based on its name, “4-(Dimethylamino)-4-phenylcyclohexan-1-one” would have a cyclohexanone ring (a six-membered carbon ring with a ketone functional group), with a phenyl ring and a dimethylamino group attached at the 4-position of the ring. The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure and functional groups of the compound .Wissenschaftliche Forschungsanwendungen
Analgesic Properties and Structural Modifications
Lednicer et al. (1981) investigated the analgesic properties of derivatives from 4-(dimethylamino)-4-phenylcyclohexan-1-one, focusing on modifications to the carbonyl function. They found that certain structural changes, such as the inclusion of lipophilic moieties, significantly increased potency, suggesting the importance of molecular structure in receptor interactions for analgesics (Lednicer, Vonvoigtlander, & Emmert, 1981).
Optical Properties and Device Applications
Rahulan et al. (2014) explored the nonlinear optical properties of a compound synthesized from 4-(dimethylamino)-4-phenylcyclohexan-1-one. They discovered that the compound exhibited a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating its potential as a candidate for optical device applications like optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Antimicrobial Activity
Ghorab et al. (2017) synthesized a series of derivatives from 4-(dimethylamino)-4-phenylcyclohexan-1-one and evaluated their antimicrobial activity against various bacteria and fungi. They found that certain compounds displayed significant antimicrobial activity, suggesting the potential of these derivatives in antimicrobial applications (Ghorab, Soliman, Alsaid, & Askar, 2017).
Antidepressant Potential
A study by Zhang et al. (2016) on a novel compound derived from 4-(dimethylamino)-4-phenylcyclohexan-1-one, identified as LPM580153, demonstrated potent antidepressant-like effects in animal models. The study highlighted its role as a triple reuptake inhibitor, impacting serotonin, norepinephrine, and dopamine uptake, presenting a potential new avenue for antidepressant therapy (Zhang, Shao, Tian, Zhong, Ye, Meng, Liu, & Wang, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(dimethylamino)-4-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-15(2)14(10-8-13(16)9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOPEYZZVGZQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465439 | |
| Record name | 4-dimethylamino-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-4-phenylcyclohexan-1-one | |
CAS RN |
65619-20-7 | |
| Record name | 4-dimethylamino-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

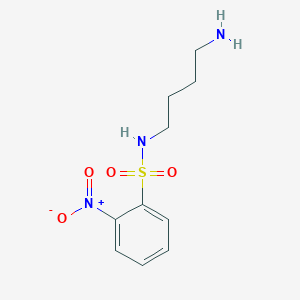
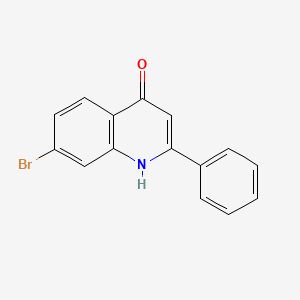
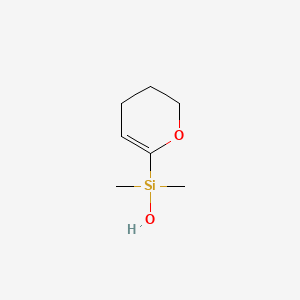
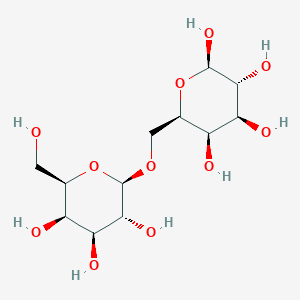
![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)
